4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one
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Overview
Description
4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyranone ring with piperidine moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, including the formation of the piperidine rings and their subsequent attachment to the pyranone core. Common synthetic routes may involve:
Formation of Piperidine Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment to Pyranone Core: The piperidine rings are then attached to the pyranone core through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one
- **1-(1-methylsulfonyl)piperidin-4-yl)methanol
Uniqueness
4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
6-methyl-4-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-13-11-16(12-17(21)25-13)26-15-5-7-19(8-6-15)18(22)14-3-9-20(10-4-14)27(2,23)24/h11-12,14-15H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGZRQXZJAOYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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